

# Crystal Structure of Benzo(b)triphenylen-10-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Benzo(b)triphenylen-10-ol

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Disclaimer: To date, the specific crystal structure of **Benzo(b)triphenylen-10-ol** has not been publicly reported in crystallographic databases or scholarly literature. To fulfill the request for an in-depth technical guide, this document presents a representative crystal structure analysis of a closely related polycyclic aromatic alcohol, 9-Hydroxyfluorene. This model system provides a practical and illustrative example of the methodologies and data presentation expected in a comprehensive crystallographic study.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the experimental protocols, data analysis, and structural interpretation involved in the X-ray crystallographic analysis of aromatic alcohols.

## **Crystallographic Data Summary**

The following tables summarize the key crystallographic data and refinement parameters for the model compound, 9-Hydroxyfluorene.

## **Table 1: Crystal Data and Structure Refinement**



Parameter	Value	
Empirical formula	C13H10O	
Formula weight	182.22	
Temperature	293(2) K	
Wavelength	1.54178 Å	
Crystal system	Monoclinic	
Space group	P21/c	
Unit cell dimensions		
a	8.534(2) Å	
b	5.968(2) Å	
С	18.215(4) Å	
α	90°	
β	102.73(2)°	
γ	90°	
Volume	904.3(4) Å <sup>3</sup>	
Z	4	
Calculated density	1.338 Mg/m³	
Absorption coefficient	0.687 mm <sup>-1</sup>	
F(000)	384	
Data collection		
Crystal size	0.30 x 0.20 x 0.10 mm	
Theta range for data collection	4.86 to 72.43°	
Index ranges	-10 ≤ h ≤ 10, -7 ≤ k ≤ 7, -22 ≤ l ≤ 22	
Reflections collected	1785	



Independent reflections	1785 [R(int) = 0.0000]	
Refinement		
Refinement method	Full-matrix least-squares on F <sup>2</sup>	
Data / restraints / parameters	1785 / 0 / 128	
Goodness-of-fit on F <sup>2</sup>	1.045	
Final R indices [I>2sigma(I)]	R1 = 0.0415, wR2 = 0.1169	
R indices (all data)	R1 = 0.0521, wR2 = 0.1234	
Largest diff. peak and hole	0.175 and -0.194 e.Å <sup>-3</sup>	

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)	Bond	Length (Å)
O(1)-C(9)	1.435(2)	C(5)-C(6)	1.385(3)
C(1)-C(2)	1.386(3)	C(6)-C(7)	1.381(3)
C(1)-C(9a)	1.393(2)	C(7)-C(8)	1.384(3)
C(2)-C(3)	1.383(3)	C(8)-C(4b)	1.391(2)
C(3)-C(4)	1.380(3)	C(9)-C(9a)	1.512(2)
C(4)-C(4a)	1.393(2)	C(9)-C(4a)	1.514(2)

Table 3: Selected Bond Angles (°)



Atoms	Angle (°)	Atoms	Angle (°)
C(9a)-C(9)-C(4a)	102.24(12)	C(8)-C(4b)-C(4a)	120.53(16)
O(1)-C(9)-C(9a)	110.65(13)	C(8)-C(4b)-C(5)	131.02(17)
O(1)-C(9)-C(4a)	112.51(13)	C(4a)-C(4b)-C(5)	108.45(15)
C(4)-C(4a)-C(4b)	120.72(16)	C(6)-C(5)-C(4b)	121.22(18)
C(4)-C(4a)-C(9)	129.98(16)	C(7)-C(6)-C(5)	119.53(18)
C(4b)-C(4a)-C(9)	109.29(14)	C(6)-C(7)-C(8)	120.37(18)

# **Experimental Protocols**

The following sections detail the methodologies employed for the synthesis, crystallization, and structure determination of the model compound.

## **Synthesis and Crystallization**

Single crystals of 9-Hydroxyfluorene suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution in ethanol at room temperature. The compound was synthesized via the reduction of 9-fluorenone with sodium borohydride in methanol. The resulting white solid was recrystallized from ethanol to yield colorless, needle-like crystals.

## X-ray Data Collection

A suitable single crystal was mounted on a glass fiber and subjected to X-ray diffraction analysis. Data were collected on a Bruker APEX-II CCD area-detector diffractometer using graphite-monochromated Mo K $\alpha$  radiation ( $\lambda$  = 0.71073 Å) at a temperature of 293(2) K. A series of  $\omega$  and  $\phi$  scans were performed to collect a complete dataset.

#### **Structure Solution and Refinement**

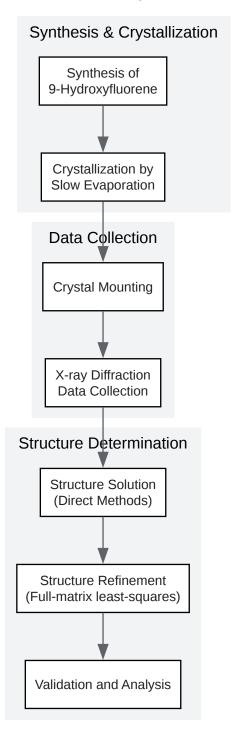
The crystal structure was solved by direct methods using the SHELXS-97 program and refined by full-matrix least-squares on F<sup>2</sup> using SHELXL-97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.



### **Visualizations**

The following diagrams illustrate the experimental workflow and the logical relationship of the crystallographic analysis process.

Experimental Workflow for Crystal Structure Analysis





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#### Experimental Workflow for Crystal Structure Analysis



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#### Logical Relationship in Crystallographic Analysis

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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







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